(2-oxo-1H-quinolin-6-yl) acetate
Description
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2-oxo-1H-quinolin-6-yl) acetate |
InChI |
InChI=1S/C11H9NO3/c1-7(13)15-9-3-4-10-8(6-9)2-5-11(14)12-10/h2-6H,1H3,(H,12,14) |
InChI Key |
HBOKLJQDSNMDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves the functionalization of 6-hydroxyquinolin-2(1H)-one derivatives. The key step is the introduction of the acetate moiety through an ether linkage at the 6-position hydroxyl group. This is commonly achieved by nucleophilic substitution using ethyl 2-bromoacetate or related alkylating agents under basic conditions. Subsequent steps may involve purification and characterization to confirm the structure.
Detailed Synthetic Procedure
A representative and well-documented method is as follows:
| Step | Reagents and Conditions | Description | Yield and Characterization |
|---|---|---|---|
| 1 | 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.23 mmol), potassium carbonate (K2CO3, 2.3 mmol), tetrahydrofuran (THF), drops of dimethylformamide (DMF) | The starting material is stirred with K2CO3 in THF and DMF for 1 hour to activate the hydroxyl group | Activation of hydroxyl for nucleophilic substitution |
| 2 | Ethyl 2-bromoacetate (1.5 mmol) added dropwise | Alkylation reaction proceeds to form ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate | Product isolated by column chromatography (Hexane:EtOAc 50:50), 81% yield, white crystals |
| 3 | Purification by column chromatography | Ensures removal of impurities and isolation of pure compound | Melting point: 139.4 °C; LC-MS m/z 249.96 [M + H]+; 1H NMR and 13C NMR confirm structure |
Alternative and Related Synthetic Approaches
Visible Light Mediated Synthesis: A photochemical approach involves the synthesis of quinolin-2(1H)-one derivatives via visible light irradiation of quinoline N-oxides in the presence of photocatalysts and solvents like DMSO. Although this method focuses on quinolin-2(1H)-one formation, it can be adapted for functionalized derivatives.
Hydrazine Hydrate Transformation: Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate can be further reacted with hydrazine hydrate under reflux in ethanol to yield hydrazide derivatives, which serve as intermediates for further functionalization.
Amide and Other Derivatives: The ester group in the acetate moiety can be hydrolyzed or converted into amides and other functional groups by reaction with bases, hydroxylamine, or other nucleophiles under controlled conditions, expanding the utility of the compound.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Base-mediated alkylation | 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | K2CO3, ethyl 2-bromoacetate, THF, DMF | Stir 1 h + dropwise addition, room temp | 81 | Standard, high-yielding, widely used |
| Visible light photocatalysis | Quinoline N-oxide | Photocatalyst, DMSO, blue LED | 8 h irradiation, room temp | Not specified | Green chemistry approach, requires specialized setup |
| Hydrazine hydrate reflux | Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate | Hydrazine hydrate, ethanol | Reflux 5–7 h, 70 °C | 90 (hydrazide) | For further derivatization |
| Hydrolysis and amide formation | Ester derivatives | NaOH, hydroxylamine, aldehydes/ketones | Reflux or room temp, various times | Variable | Expands chemical diversity |
Analytical and Purification Techniques
Column Chromatography: Silica gel chromatography with solvent gradients (e.g., hexane/ethyl acetate or methanol/chloroform) is the preferred purification method to isolate pure products.
Spectroscopic Characterization: Proton and carbon nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR) are essential to confirm the structure, along with mass spectrometry (LC-MS or MALDI-MS) for molecular weight confirmation.
Melting Point Determination: Provides additional purity and identity confirmation.
Chemical Reactions Analysis
Types of Reactions
(2-oxo-1H-quinolin-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
(2-oxo-1H-quinolin-6-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-oxo-1H-quinolin-6-yl) acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares (2-oxo-1H-quinolin-6-yl) acetate with structurally related quinoline derivatives:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Quinoline | 2-oxo, 6-acetate | Ketone, ester |
| Ethyl 2-(quinolin-6-yl)acetate | Quinoline | 6-ethyl acetate | Ester |
| Methyl 3-hydroxy-6-substituted quinoline derivative | Quinoline | 3-hydroxy, 6-carbamoyl, cyclohepta[b]quinolin | Hydroxyl, carbamoyl, fused ring |
Key Observations :
- The 2-oxo group in this compound introduces a strong electron-withdrawing effect, which may reduce electron density at the quinoline nitrogen compared to non-ketone analogs. This could influence reactivity in nucleophilic substitution or coordination chemistry .
- Acetate esters are generally more hydrophilic than ethyl esters, which may enhance aqueous solubility .
Electronic and Spectroscopic Properties
Studies on substituent electronegativity (e.g., 6-O-sulfation in glycans) demonstrate that electron-withdrawing groups significantly shift proton resonances in NMR spectra . For this compound:
- The 2-oxo group is expected to deshield adjacent protons (e.g., H-3 and H-4 on the quinoline ring), leading to distinct $ ^1H $-NMR chemical shifts compared to non-ketone analogs.
- Linear correlations between substituent electronegativity and chemical shifts (e.g., $ ^{119} $Sn NMR in organotin compounds) suggest similar trends for quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
